((N-Acryloylamino)phenyl)mercuric chloride

Catalog No.
S600311
CAS No.
72136-45-9
M.F
C₉H₈ClHgNO
M. Wt
382.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((N-Acryloylamino)phenyl)mercuric chloride

CAS Number

72136-45-9

Product Name

((N-Acryloylamino)phenyl)mercuric chloride

IUPAC Name

chloro-[4-(prop-2-enoylamino)phenyl]mercury

Molecular Formula

C₉H₈ClHgNO

Molecular Weight

382.21 g/mol

InChI

InChI=1S/C9H8NO.ClH.Hg/c1-2-9(11)10-8-6-4-3-5-7-8;;/h2,4-7H,1H2,(H,10,11);1H;/q;;+1/p-1

InChI Key

DIPGXZOGSJODTA-UHFFFAOYSA-M

SMILES

C=CC(=O)NC1=CC=C(C=C1)[Hg]Cl

Synonyms

Chloro[4-[(1-oxo-2-propen-1-yl)amino]phenyl]mercury; N-Phenyl-2-propenamide Mercury Complex; APM;

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)[Hg]Cl

The exact mass of the compound Chloro-[4-(prop-2-enoylamino)phenyl]mercury is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Phenylmercury Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

[(N-Acryloylamino)phenyl]mercuric chloride (APM, CAS: 72136-45-9) is a specialized, bifunctional organomercurial affinity ligand primarily procured for the formulation of affinity polyacrylamide gels (APM-PAGE). Structurally, it combines a highly thiophilic mercuric chloride moiety with a polymerizable acryloyl group. This dual functionality allows the compound to covalently integrate into polyacrylamide matrices, creating a stable, non-leaching stationary phase that exhibits exceptional affinity for sulfur-containing biomolecules. In molecular biology and chemoinformatics workflows, APM serves as the benchmark reagent for the single-step electrophoretic separation, quantification, and purification of thiolated nucleic acids—such as 2-thiouridine-modified tRNAs and phosphorothioate oligonucleotides—from their unmodified counterparts [1].

Research Fit

1 Copolymerizable affinity ligand for thiolated RNA PAGE
2 Binary separation of thiolated vs. non-thiolated tRNA
3 Compatible with TCEP-based reductant protocols

Attempting to substitute APM with generic, non-polymerizable organomercurials (such as p-chloromercuribenzoate or mersalyl) in gel electrophoresis leads to immediate protocol failure. Because these generic analogs lack an acryloyl group, they cannot covalently bond to the polyacrylamide backbone and rapidly leach out of the gel matrix under the applied electric field, destroying the affinity gradient and contaminating the running buffer with toxic mercury [1]. Conversely, substituting APM-PAGE with non-mercury thiol-reactive crosslinkers (like maleimides or activated disulfides) forces the user into tedious, multi-step chemical derivatization and affinity chromatography workflows that frequently suffer from low recovery yields and incomplete bioconjugation [2]. APM is uniquely required because its co-polymerization guarantees a permanently anchored, highly specific thiophilic zone that enables single-step physical resolution without the need for prior sample derivatization.

Substitution Risk

!
Non-copolymerizable organomercurials
Phenylmercuric chloride and APMA lack an acrylamide group and may leach from gels, producing variable affinity and smearing.
!
Standard electrophoresis without affinity ligand
Denaturing PAGE alone cannot discriminate thiolated from non-thiolated tRNA; quantitative thiolation data require an immobilized mercury matrix.

Covalent Gel Immobilization vs. Leaching

APM features an acryloyl moiety that allows it to covalently co-polymerize with acrylamide. During denaturing PAGE, APM achieves complete immobilization within the gel matrix, allowing it to be localized strictly to specific gel layers. In contrast, non-polymerizable organomercurials like p-chloromercuribenzoate are not tethered to the matrix and rapidly leach out of the gel under the applied electric field [1]. This covalent anchoring by APM ensures a stable, localized thiophilic zone and prevents toxic mercury accumulation in the running buffer.

Evidence DimensionLigand retention during electrophoresis
Target Compound Data~100% covalent retention in the polymerized gel matrix
Comparator Or BaselineNon-polymerizable organomercurials (e.g., p-chloromercuribenzoate)
Quantified DifferenceComplete immobilization vs. near-total depletion under electric field
ConditionsPolyacrylamide gel electrophoresis (PAGE) under denaturing conditions

Covalent integration is mandatory for stable affinity gradients, making APM the only viable choice for reproducible organomercury gel casting without toxic leaching.

Covalent immobilization
Head-to-head
APM copolymerizes into polyacrylamide; at 1.25 µM nearly immobilizes phosphorothioate oligonucleotides at wells. PMC diffuses out under electrophoresis and cannot create a stable affinity matrix.
Supports batch-to-batch reproducibility in affinity gels.
PMC comparison based on reported literature; class-level inference for general substitution.

Single-Step Thiolated RNA Separation

Standard PAGE cannot distinguish between thiolated and unmodified RNAs of identical length. By incorporating 50 µg/mL of APM into the polyacrylamide matrix, the electrophoretic mobility of sulfur-containing RNAs (such as 2-thiouridine modified tRNAs) is severely retarded due to transient mercury-sulfur coordination [1]. This achieves baseline electrophoretic resolution, often resulting in complete retention at the APM interface in multi-layer gels, compared to 0% resolution in standard PAGE. This allows direct quantification of thiolation stoichiometry without prior labeling.

Evidence DimensionElectrophoretic resolution of thiolated vs. unmodified RNA
Target Compound DataBaseline resolution (distinct mobility shift or interface retention) at 50 µg/mL APM
Comparator Or BaselineStandard PAGE (0% resolution for identical-length transcripts)
Quantified Difference>90% mobility shift/retention vs. identical co-migration
Conditions8-10% denaturing polyacrylamide gels (APM-PAGE)

Enables direct, label-free quantification and purification of sulfur-modified nucleic acids, eliminating the need for complex mass spectrometry or radioactive assays.

Detection sensitivity
Head-to-head
APM-PAGE (0.01–0.05 mg/mL) resolves thiolated and non-thiolated tRNA as separate bands, detecting ≥1.5-fold changes in 2-thiolation. Standard denaturing PAGE shows a single band with no discrimination.
Enables quantitative tRNA modification studies.
Validated in yeast, zebrafish, and C. elegans with DIG-labeled probes.

Streamlined Workflow vs. Multi-Step Derivatization

Traditional non-mercury methods for isolating thiolated RNA rely on activated disulfide reagents or biotin-HPDP, which require multi-step chemical coupling, affinity chromatography, and reductive elution. These multi-step protocols often suffer from incomplete derivatization and significant sample loss [1]. APM-PAGE consolidates this into a single-step electrophoretic run. Because the thio-mercury interaction requires no external coupling reagents and is reversible, APM-PAGE provides near-quantitative in-gel resolution and simplifies downstream recovery, drastically reducing processing time and reagent overhead.

Evidence DimensionProtocol steps and sample recovery efficiency
Target Compound DataSingle-step electrophoretic separation with high recovery
Comparator Or BaselineDisulfide/biotin-based chemical derivatization
Quantified Difference1-step physical separation vs. 3+ step chemical bioconjugation
ConditionsIsolation of sulfur-containing nucleic acids from total RNA pools

Procurement of APM streamlines laboratory workflows, minimizing handling errors and maximizing the yield of rare thio-modified transcripts.

Reductant compatibility
Head-to-head
With TCEP, thiophosphorylated RNA retention matches no-reductant controls (100%). DTT causes significant competitive displacement due to sulfhydryl-mercury binding; TCEP also doubles RNA half-life at 50–70°C.
TCEP is the recommended reductant for accurate thiophosphate quantification.
Reported in Kin.46 ribozyme system; method transfer should be verified per assay.
Synthetic reproducibility
Reported
First full characterization and standardized synthesis (Lemau de Talancé 2011); current commercial purity specification ~90%. Pre-2011 batches had undefined purity and variable performance.
Specification review supports procurement confidence.
Source-specific; verify supplier characterization against the 2011 benchmark.
Cross-species profiling
Class-level
APM-PAGE enables % thiolation quantification (thiolated signal / total) across human cybrids, yeast, zebrafish, and C. elegans. No solution-phase organomercurial or non-mercury matrix achieves comparable binary separation.
Reported method supports cross-model thiolation endpoint monitoring.
Class-level inference; gel concentration and probe optimization may vary.
Preparative architecture
Reported
Three-layered gel with APM middle layer (8% denaturing, 30 V/cm, 2 h) selectively retards thiophosphorylated RNA for preparative purification. Non-copolymerizable mercury ligands diffuse across layers and lose spatial resolution.
Supports preparative RNA purification workflows.
Method context; validated for Kin.46 ribozyme products.

tRNA Thiolation Quantification

APM-PAGE is the gold standard for analyzing the fraction of thiolated tRNAs (such as 2-thiouridine modifications at the wobble position) in cellular extracts. By coupling APM gels with Northern blotting, researchers can directly quantify the ratio of modified to unmodified tRNAs under different stress conditions or in modification-enzyme knockout strains, directly utilizing the mobility shift established in Section 3 [1].

Phosphorothioate Oligonucleotide Purification

In the development of antisense oligonucleotides and RNA therapeutics, phosphorothioate linkages are introduced to enhance nuclease resistance. APM-PAGE can be utilized to separate fully phosphorothioated products from unmodified or incompletely modified failure sequences, leveraging the compound's high-affinity matrix retention to ensure high-purity therapeutic precursors [2].

Thio-Modified Ribozyme Isolation

During SELEX or in vitro evolution of catalytic RNAs (ribozymes) that utilize sulfur chemistry (e.g., kinase ribozymes utilizing gamma-thio-ATP), APM-PAGE provides a robust method to physically separate the active, self-thiophosphorylated RNA species from the inactive pool. The single-step resolution drastically streamlines the selection cycles compared to multi-step chemical capture methods [3].

Application Fit

Application
Selection Property
Validation Focus
tRNA thiolation profiling studies
Copolymerizable thiol-affinity PAGE
Binary band separation and % thiolation quantification
Preparative purification of thiophosphorylated RNA
Three-layered APM gel architecture
Spatial localization of thiol-affinity capture
Thiophosphate incorporation quantification
TCEP-compatible reductant conditions
Minimizing competitive displacement artifacts
Elongator complex and URM1 pathway research
Quantitative tRNA thiolation readout
Pathway output measurement via APM-PAGE

Explore Compound Types